![molecular formula C17H16N4O4 B2845736 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034502-77-5](/img/structure/B2845736.png)
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a pyrrole ring, an oxadiazole ring, and a dioxole ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a nitrogen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Dioxole is a heterocyclic compound composed of a five-membered ring that includes two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The pyrrole, oxadiazole, and dioxole rings could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar regions, and the specific functional groups present would all influence its properties .Wissenschaftliche Forschungsanwendungen
- The compound has been investigated as a potential targeted kinase inhibitor (TKI). Specifically, halogenated derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against cancer cell lines .
- Among these derivatives, compound 5k emerged as a potent inhibitor, showing activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2. Its IC50 values were comparable to the well-known TKI sunitinib .
- Mechanistic studies revealed that compound 5k induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as a multi-targeted kinase inhibitor .
- While not extensively studied, compounds with similar structural features have demonstrated antimicrobial potential. For instance, derivatives containing imidazole or pyrrole moieties have shown good activity against microbial pathogens .
- Although not directly related to the compound , indazole-containing molecules (which share some similarities with our compound) have been investigated for their antifungal properties. Electropositivity appears to enhance antifungal activity .
- Derivatives derived from pyridine and indole have been explored for their in vitro antitubercular activity. These compounds exhibited promising results against Mycobacterium tuberculosis and Mycobacterium bovis .
- Researchers continue to explore modifications to the compound’s structure to enhance its potency, selectivity, and pharmacological properties. Halogen atoms play a crucial role in optimizing TKIs, and this compound provides a valuable scaffold for further drug design .
- Molecular docking studies have revealed binding interactions between the compound and various enzymes, similar to those observed with sunitinib. Understanding these interactions aids in designing more effective inhibitors .
Cancer Therapy and Kinase Inhibition
Antimicrobial Properties
Antifungal Activity
Antitubercular Activity
Medicinal Chemistry and Drug Design
Biological Mechanisms and Molecular Docking
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-2-21-7-3-4-12(21)16-19-15(25-20-16)9-18-17(22)11-5-6-13-14(8-11)24-10-23-13/h3-8H,2,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOPCVLGWPXHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.